![molecular formula C9H8Cl2O4 B1259182 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid CAS No. 4101-80-8](/img/structure/B1259182.png)
3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid
Overview
Description
3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid is an organic compound with the molecular formula C9H8Cl2O4 . It belongs to the class of compounds known as o-methoxybenzoic acids and derivatives, which are benzoic acids in which the hydrogen atom at position 2 of the benzene ring is replaced by a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound includes two chlorine atoms, four oxygen atoms, and one methyl group attached to a benzene ring . The average mass of this compound is 251.063 Da, and the monoisotopic mass is 249.979965 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.0 g/cm3, a boiling point of 378.2±0.0 °C at 760 mmHg, and a flash point of 182.5±0.0 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 67 Å2 .Scientific Research Applications
Avilamycin Production Enhancement
Avilamycin: , an antibiotic growth promoter used in poultry, is composed of a dichloroisoeverninic acid molecule. Research has shown that through mutagenesis and fermentation optimization in Streptomyces viridochromogenes, the production of avilamycin can be significantly enhanced . This is crucial for improving the efficiency and cost-effectiveness of avilamycin production, which has applications in controlling bacterial enteric infections in animals.
Veterinary Drug Residue Analysis
Dichloroisoeverninic acid is the marker residue for avilamycin residue in food, particularly in poultry and porcine muscles. A method involving isotope dilution liquid chromatography–tandem mass spectrometry has been established for the accurate determination of dichloroisoeverninic acid in animal muscles . This application is vital for food safety surveillance programs to ensure that the levels of veterinary drug residues remain within safe limits for consumption.
Antibiotic Synthesis
The compound plays a role in the synthesis of antibiotics by being part of the synthetic gene cluster of avilamycin. This cluster includes genes responsible for precursor synthesis, structural modification, and skeleton assembly, among others . Understanding and manipulating this gene cluster can lead to improved yields and new antibiotic variants.
Feed Additive for Growth Promotion
As a component of avilamycin, dichloroisoeverninic acid contributes to the antibiotic’s function as a growth-promoting feed additive. It helps inhibit Gram-positive bacteria, thereby promoting the growth of poultry . This application is significant for the poultry industry, aiming to increase productivity and growth rates in a cost-effective manner.
Inhibition of Pathogenic Bacteria
Dichloroisoeverninic acid, through its action in avilamycin, can inhibit pathogenic bacteria such as vancomycin-resistant Enterococcus and penicillin-resistant Streptococcus . This is particularly important in the context of rising antibiotic resistance and the need for effective treatments against resistant strains.
Biomedical Research
The compound’s role in the biosynthesis of avilamycin and its potential for mutagenesis makes it a subject of interest in biomedical research. Studies on dichloroisoeverninic acid can lead to insights into the production of other secondary metabolites in Streptomyces species, which are known for their rich repertoire of antibiotic compounds .
Mechanism of Action
Target of Action
The primary target of DCIE is the bacterial ribosome . The compound belongs to the orthosomycin class of natural products, which includes everninomicins and avilamycins . These compounds inhibit protein translation by binding to a unique site on the bacterial ribosome .
Mode of Action
DCIE interacts with the 50S subunit of the bacterial ribosome . Ribosomal bound structures reveal a network of interactions between the 50S subunit and DCIE . The exact relationship of these interactions to their antimicrobial activity remains undetermined .
Biochemical Pathways
The biosynthesis of DCIE involves several key enzymes. The orsellinate synthase EvdD3 and a flavin-dependent halogenase EvdD2 are involved in the biosynthesis of DCIE . A key acyltransferase, EvdD1, is responsible for transferring orsellinate from the acyl carrier protein domain of EvdD3 to a heptasaccharide orthosomycin biosynthetic intermediate . EvdD1 is also capable of transferring unnatural aryl groups to the everninomicin scaffold .
Pharmacokinetics
It is known that glycan moieties, such as those found in dcie, can influence essential aspects of the biology of small molecules, such as mode of action, target recognition, pharmacokinetics, and stability .
Result of Action
The result of DCIE’s action is the inhibition of protein translation in bacteria, leading to potent antimicrobial activities . The impact of diverse aryl functional group substitution on both ribosome inhibition and antibacterial activities demonstrates the importance of the DCIE moiety in the pharmacology of orthosomycins .
Future Directions
properties
IUPAC Name |
3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O4/c1-3-4(9(13)14)8(15-2)6(11)7(12)5(3)10/h12H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBYFBKXWVZEQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)O)Cl)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201215995 | |
Record name | 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201215995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033822 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |
CAS RN |
4101-80-8 | |
Record name | 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4101-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201215995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033822 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
129 - 130 °C | |
Record name | 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033822 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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